molecular formula C23H18ClN3O2S2 B269691 N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide

N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide

Cat. No. B269691
M. Wt: 468 g/mol
InChI Key: YFDYWUNNRISKGH-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide, also known as BMH-21, is a novel small molecule that has been identified as a potential anticancer agent. It belongs to the class of hydrazones and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide involves the inhibition of the proteasome, a complex enzyme that plays a key role in the degradation of proteins. By inhibiting the proteasome, N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide has been shown to modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide is its potent cytotoxic activity against a wide range of cancer cell lines. It also exhibits selectivity towards cancer cells, sparing normal cells. However, one of the limitations of N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide. One area of interest is the development of more soluble analogs of N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide that can be administered in vivo. Another area of interest is the investigation of the synergistic effects of N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide and to identify potential biomarkers that can predict its efficacy in cancer patients.

Synthesis Methods

N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is then reacted with 2-aminothiophenol to form 2-chlorobenzoylthiourea, which is further reacted with 4-methoxybenzaldehyde to form N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide.

Scientific Research Applications

N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. It has also been found to be effective in inhibiting tumor growth in animal models.

properties

Product Name

N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide

Molecular Formula

C23H18ClN3O2S2

Molecular Weight

468 g/mol

IUPAC Name

N-[(E)-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-chlorobenzamide

InChI

InChI=1S/C23H18ClN3O2S2/c1-29-20-11-10-15(13-25-27-22(28)17-6-2-3-7-18(17)24)12-16(20)14-30-23-26-19-8-4-5-9-21(19)31-23/h2-13H,14H2,1H3,(H,27,28)/b25-13+

InChI Key

YFDYWUNNRISKGH-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)CSC3=NC4=CC=CC=C4S3

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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